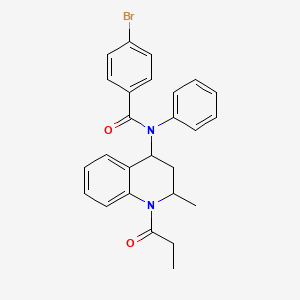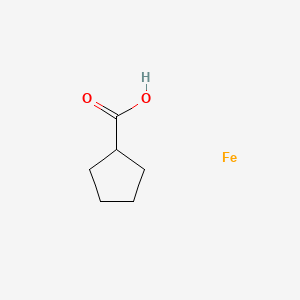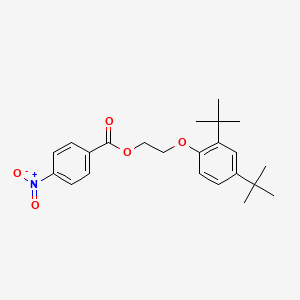
2',6'-dimethyl-N,N'-diphenyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge, with dimethyl and diphenyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under acidic conditions, followed by reduction and amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
Compared to similar compounds, 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is unique due to its bipyridine structure and the presence of both dimethyl and diphenyl groups
Propriétés
Formule moléculaire |
C26H24N4O2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2,6-dimethyl-3-N,5-N-diphenyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-22(25(31)29-20-11-5-3-6-12-20)24(19-10-9-15-27-16-19)23(18(2)28-17)26(32)30-21-13-7-4-8-14-21/h3-16,24,28H,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
VGGLKCSGRJYUHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)
![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)

![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)

